Butyl dihydrogen phosphate
Overview
Description
Butyl dihydrogen phosphate is an organic phosphate ester with the molecular formula C₄H₁₁O₄P. It is a colorless to light brown oily liquid that is slightly soluble in solvents like dimethyl sulfoxide, ethyl acetate, and methanol . This compound is known for its stability in alkaline conditions and is used in various industrial applications due to its surfactant properties .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Butyl dihydrogen phosphate are not fully understood due to limited research. It is known that phosphate esters, a group to which this compound belongs, are anionic surfactants. They exhibit stability in alkaline conditions and have a wide range of properties including outstanding wetting, emulsification, lubrication, coupling activity, and detergency .
Cellular Effects
They are involved in energy transfer, signal transduction, and are components of nucleic acids and phospholipids
Molecular Mechanism
The molecular mechanism of this compound is not well-studied. Phosphate compounds are known to participate in various biochemical reactions. For instance, they can act as a substrate for enzymes, participate in signal transduction pathways, and contribute to the structure of nucleic acids
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. One study reported that this compound was the most dominant compound found in finished water in a water treatment plant, suggesting its stability in such environments .
Metabolic Pathways
Phosphate compounds are known to be involved in numerous metabolic pathways, including glycolysis and oxidative phosphorylation .
Transport and Distribution
Phosphate compounds are known to be transported across cell membranes by specific transport proteins .
Subcellular Localization
Phosphate compounds are known to be present in various subcellular compartments, including the cytoplasm and mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl dihydrogen phosphate is typically synthesized through the reaction of butanol with phosphoric acid. The reaction involves heating phosphoric acid with an excess of butanol under controlled conditions. The product is then purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors where phosphoric acid and butanol are mixed and heated. The resulting product is then distilled to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Butyl dihydrogen phosphate undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Hydrolysis: Can be hydrolyzed to produce phosphoric acid and butanol.
Substitution Reactions: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Esterification: Typically involves the use of an acid catalyst like sulfuric acid and heating.
Hydrolysis: Requires water and can be catalyzed by acids or bases.
Substitution Reactions: Often involve nucleophiles like amines or alcohols under mild conditions.
Major Products:
Esterification: Produces esters of this compound.
Hydrolysis: Yields phosphoric acid and butanol.
Substitution Reactions: Forms substituted phosphate esters.
Scientific Research Applications
Butyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of phosphate metabolism and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized as a surfactant in detergents, emulsifiers, and lubricants.
Mechanism of Action
The mechanism of action of butyl dihydrogen phosphate involves its ability to act as a surfactant, reducing surface tension and stabilizing emulsions. It interacts with molecular targets through hydrogen bonding and electrostatic interactions, facilitating the formation of micelles and other structures. These properties make it effective in various applications, from industrial processes to biological systems .
Comparison with Similar Compounds
- Dibutyl phosphate
- Tributyl phosphate
- Tetrabutylammonium phosphate
Comparison:
- Dibutyl phosphate: Similar in structure but has two butyl groups instead of one, making it more hydrophobic and less soluble in water.
- Tributyl phosphate: Contains three butyl groups, used primarily as a plasticizer and in nuclear fuel processing.
- Tetrabutylammonium phosphate: A quaternary ammonium salt with higher solubility in organic solvents and used in phase transfer catalysis .
Butyl dihydrogen phosphate is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile in both aqueous and organic environments .
Properties
IUPAC Name |
butyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMJSBUIDQYHIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
||
Record name | Mono-n-butylphosphoric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl dihydrogen phosphate, potassium salt | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID30862719 | |
Record name | Mono-n-butylphosphoric acid | |
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Molecular Weight |
154.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Phosphoric acid, monobutyl ester | |
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CAS No. |
1623-15-0, 85391-11-3, 52933-01-4 | |
Record name | Monobutyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1623-15-0 | |
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Record name | Mono-n-butylphosphoric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl dihydrogen phosphate, potassium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | n-Butylphosphate | |
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Record name | Phosphoric acid, monobutyl ester | |
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Record name | Mono-n-butylphosphoric acid | |
Source | EPA DSSTox | |
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Record name | Butyl dihydrogen phosphate | |
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Record name | Butyl dihydrogen phosphate, potassium salt | |
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Record name | BUTYL DIHYDROGEN PHOSPHATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Butyl Dihydrogen Phosphate in the synthesis of iron oxides?
A: this compound plays an intriguing role in tailoring the synthesis of iron oxides. While inorganic additives like chloride and perchlorate led to the formation of haematite (α-Fe2O3) with distinct crystal morphologies, the presence of this compound steered the reaction towards the formation of the iron oxyhydroxide, lepidocrocite (γ-FeOOH), without significantly affecting its morphology []. This suggests that this compound influences the reaction pathway by interacting with the growing iron oxide particles, potentially through surface adsorption or complexation with iron species. Further investigation revealed that the specific structure of the organic additive plays a crucial role, as diphosphonates like methylenediphosphonic acid and 1,2-ethylenediphosphonic acid resulted in the formation of haematite and akaganeite (β-FeOOH), respectively []. This highlights the potential of this compound and similar compounds in controlling the phase, size, and morphology of iron oxides, which is of great interest in fields like materials science and nanotechnology.
Q2: Can this compound be used to synthesize long-chain phosphate compounds?
A: Yes, research indicates that this compound can be utilized in the synthesis of alkyl ammonium polyphosphates (AAPP), which are long-chain phosphate compounds. These compounds are generated through a thermal reaction of alkyl dihydrogen phosphates (including ethyl, n-propyl, and n-butyl variants) with urea at elevated temperatures (120-200°C) []. Analysis through infrared spectroscopy, paper chromatography, and chemical analysis confirmed that the resulting AAPP possessed a long-chain structure characterized by P–O–P linkages []. This method offers a relatively simple and efficient route for the preparation of AAPPs, which hold potential applications in various fields due to their unique properties, such as acting as flame retardants or dispersing agents.
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